molecular formula C6H5BrFN B1527622 6-Bromo-2-fluoro-3-methylpyridine CAS No. 1211536-81-0

6-Bromo-2-fluoro-3-methylpyridine

Cat. No. B1527622
M. Wt: 190.01 g/mol
InChI Key: GQJQOJQNLCYCMS-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative . It is used as a building block in the preparation of nitrogen-containing heterocyclic compounds . Its molecular formula is C6H5BrFN .


Synthesis Analysis

The synthesis of compounds similar to 6-Bromo-2-fluoro-3-methylpyridine has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . Another method involves the use of 2-amino-6-picoline and Sodium Bromide under certain conditions .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-fluoro-3-methylpyridine consists of a pyridine ring with bromine, fluorine, and a methyl group attached to it . The molecule contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Electrocatalytic Carboxylation

A study presented a new electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid. This process avoids the use of volatile and toxic solvents and catalysts, offering a more environmentally friendly approach to synthesizing valuable compounds (Feng et al., 2010).

Efficient Synthesis Techniques

Another research effort described the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting methods to overcome challenges in regioselectivity and yield. This synthesis pathway is crucial for developing compounds with potential as dopamine and serotonin receptors antagonists (Hirokawa et al., 2000).

Reactions with Potassium Amide

Research into the action of potassium amide on 6-substituted derivatives of 2-bromopyridine in liquid ammonia revealed various reaction types, including substitutions, cine-substitutions, ring transformations, and more. This study provides valuable insights into the mechanisms of these reactions and their potential applications (Streef & Hertog, 2010).

Deprotonation Studies

Deprotonation of fluoro aromatics using lithium magnesates was explored, offering a methodology for engaging fluoro-containing aromatic compounds in various chemical transformations. This research has implications for the synthesis of complex molecules and materials science (Awad et al., 2004).

Halogen-rich Intermediates

A significant contribution to medicinal chemistry research is the development of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a halogen-rich intermediate for synthesizing pentasubstituted pyridines. These compounds serve as versatile building blocks in drug development (Wu et al., 2022).

Functionalization for Cognitive Enhancement

The functionalization of 2-fluoro-4-methylpyridine into a novel alkylating agent for the synthesis of cognition enhancer drug candidates showcases the application of 6-Bromo-2-fluoro-3-methylpyridine and its derivatives in enhancing acetylcholine release, demonstrating the compound's potential in treating cognitive disorders (Pesti et al., 2000).

Safety And Hazards

6-Bromo-2-fluoro-3-methylpyridine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to GHS classification . It is advised to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Future Directions

While specific future directions for 6-Bromo-2-fluoro-3-methylpyridine are not explicitly stated in the available resources, it is known that halogenated pyridines are widely used in the synthesis of pharmaceuticals and other biologically active compounds . Therefore, it is likely that research will continue to explore new synthetic methods and applications for these types of compounds.

properties

IUPAC Name

6-bromo-2-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJQOJQNLCYCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720901
Record name 6-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-fluoro-3-methylpyridine

CAS RN

1211536-81-0
Record name 6-Bromo-2-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-fluoro-3-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To Diisopropylamine (22.001 mmol; 2240 mg; 3.13 mL) in THF (40 mL) at 0° C. was added N-Butyllithium (2.5 mol/L) in Hexane (24.001 mmol; 9.6 mL). The reaction was stirred at 0° C. for 0.5 h, and then cooled to −78° C. 2-bromo-6-fluoro-pyridine (20.001 mmol; 3520.0 mg) in THF (10 mL) was added dropwise. The mixture was stirred at −78° C. for 3 h. Iodomethane (22.001 mmol; 3122.8 mg; 1.37 mL) was added slowly. The mixture was allowed to warm to room temperature with stirring for 1 hour. The reaction was quenched with water (˜50 mL) and stirred overnight. The layers were separated. The organic layer was concentrated, and the residue was purified on silica eluted with 0 to 5% EtOAc in Heptane to afford 6-bromo-2-fluoro-3-methyl-pyridine as a white solid (2.08 g, 55%).
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3520 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.37 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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